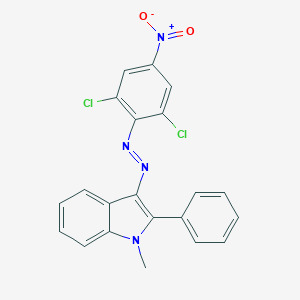

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

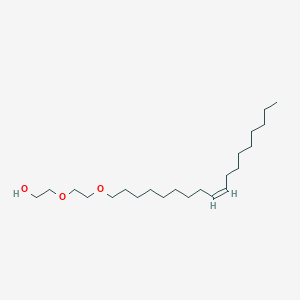

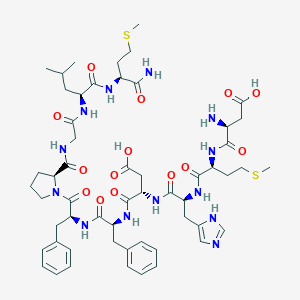

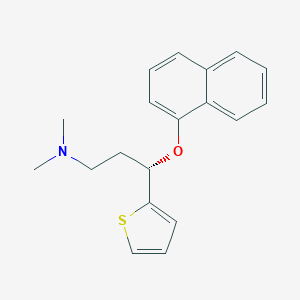

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, also known as DNP-PMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DNP-PMI is a fluorescent dye that can be used for imaging purposes, and it has been found to have potential applications in a variety of fields, including biology, chemistry, and materials science.

Mechanism Of Action

The mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves the interaction of the dye with specific molecules or structures. The dye binds to these molecules or structures, causing them to fluoresce. The fluorescence can then be detected using specialized equipment, such as a fluorescence microscope.

Biochemical And Physiological Effects

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has been found to have minimal biochemical and physiological effects. It is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, caution should be exercised when handling 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, and appropriate safety measures should be taken.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is its high fluorescence intensity, which allows for sensitive detection of labeled molecules or structures. Additionally, the dye is relatively easy to use and can be applied to a wide range of samples. However, one limitation of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is that it may not be suitable for use in certain applications, such as live cell imaging, due to its potential toxicity.

Future Directions

There are several potential future directions for research involving 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole. One area of interest is the development of new applications for the dye, such as in the field of materials science. Additionally, researchers may explore ways to modify the structure of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole to improve its properties, such as increasing its fluorescence intensity or reducing its toxicity. Finally, further studies may be conducted to better understand the mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole and its interactions with specific molecules or structures.

Conclusion:

In conclusion, 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly useful and versatile compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for fluorescence microscopy and other imaging techniques. As research in this field continues, it is likely that new applications and uses for 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole will be discovered.

Synthesis Methods

The synthesis of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis are 2,6-dichloro-4-nitroaniline and 1-methyl-2-phenylindole. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified using column chromatography.

Scientific Research Applications

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has a wide range of applications in scientific research. One of the primary uses of this compound is in fluorescence microscopy. 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly fluorescent dye, and it can be used to label specific molecules or structures in cells or tissues. This allows researchers to visualize and study these structures in greater detail.

properties

CAS RN |

117584-16-4 |

|---|---|

Product Name |

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole |

Molecular Formula |

C21H14Cl2N4O2 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

(2,6-dichloro-4-nitrophenyl)-(1-methyl-2-phenylindol-3-yl)diazene |

InChI |

InChI=1S/C21H14Cl2N4O2/c1-26-18-10-6-5-9-15(18)19(21(26)13-7-3-2-4-8-13)24-25-20-16(22)11-14(27(28)29)12-17(20)23/h2-12H,1H3 |

InChI Key |

AGAPSPQFVSODLG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |

Other CAS RN |

117584-16-4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)